Enhanced Triplet Excited State Reactivity: Intersystem Crossing Quantum Yield vs. 9-Fluorenone
The introduction of nitrogen atoms into the fluorenone scaffold significantly modulates intersystem crossing (ISC) efficiency. The ISC quantum yield (Φces) for 1,4-diaza-9-fluorenone, a close analog, was determined to be 0.28 in acetonitrile, which is substantially lower than the Φces of 0.48 for the parent compound, 9-fluorenone, used as a secondary standard [1]. This quantifiable difference in triplet state population directly impacts the compound's suitability as a photosensitizer or photoredox catalyst.
| Evidence Dimension | Intersystem Crossing Quantum Yield (Φces) |
|---|---|
| Target Compound Data | Φces = 0.28 (for 1,4-diaza-9-fluorenone, a direct analog) |
| Comparator Or Baseline | 9-fluorenone: Φces = 0.48 |
| Quantified Difference | ~42% reduction in Φces |
| Conditions | Acetonitrile solvent, determined by nanosecond laser flash photolysis |
Why This Matters
A lower ISC quantum yield alters the lifetime and reactivity of the triplet excited state, which is critical for applications in photoredox catalysis and triplet-triplet annihilation upconversion where DAF derivatives offer a distinct photophysical profile compared to the parent ketone.
- [1] Takaizumi, A. A. C.; Dos Santos, F. R.; Da Silva, M. T.; Netto-Ferreira, J. C. Estudo da reatividade do estado excitado triplete de 1,4-diaza-9-fluorenonas frente a doadores de hidrogênio e de elétron. Quim. Nova 2009, 32 (7). View Source
